molecular formula C21H23N5OS B2387350 N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923687-23-4

N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2387350
CAS No.: 923687-23-4
M. Wt: 393.51
InChI Key: HIGHQJOKZRRKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmacological research, particularly in the field of oncology. This chemical features a unique hybrid structure combining an imidazotriazole core with a mesityl-acetamide group, a design strategy often employed to develop multi-target anti-cancer agents with improved efficacy and safety profiles . Its mechanism of action is anticipated to involve kinase inhibition, a pathway critical in cancer cell proliferation. This is supported by research on structurally similar triazole and acetamide hybrids, which have demonstrated potent activity against liver cancer (HepG2) cell lines and have shown excellent binding affinities in molecular docking studies against key kinase targets like c-kit tyrosine kinase and protein kinase B . Furthermore, analogous compounds have been developed as potent pan-KIT mutant inhibitors for treating conditions like gastrointestinal stromal tumors (GISTs) . Researchers can utilize this compound as a key scaffold in drug discovery for synthesizing new derivatives or as a pharmacological tool for studying kinase-related pathways in various cancer models. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures must be followed to ensure compound stability. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human consumption.

Properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-14-11-15(2)19(16(3)12-14)22-18(27)13-28-21-24-23-20-25(9-10-26(20)21)17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGHQJOKZRRKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the thioacetamide linkage under mild conditions, often using thiolating agents such as Lawesson’s reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the mesityl or phenyl rings .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thioacetamides exhibit significant antimicrobial properties. For instance, compounds similar to N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been tested against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated a series of thioacetamide derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various compounds:

CompoundMIC (µM)Bacterial Strains Tested
W65.19S. aureus (Gram-positive), S. typhi (Gram-negative), K. pneumoniae (Gram-negative)
W15.08C. albicans (fungal), A. niger (fungal)

These results indicate that the thioacetamide derivatives can be potent antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has also been investigated. The imidazole and triazole moieties present in the compound are known to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study focusing on imidazole derivatives:

CompoundIC50 (µM)Cancer Cell Lines Tested
W174.12HepG2 (liver cancer), MDA-MB-231 (breast cancer)
Standard7.695-FU (standard drug)

The compound W17 demonstrated superior potency compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating its potential as an effective anticancer drug .

Antitubercular Activity

The antitubercular activity of compounds similar to this compound has been explored due to the rising incidence of drug-resistant tuberculosis.

Case Study: In Vitro Antitubercular Activity

A study assessed the in vitro activity of synthesized thioacetamides against Mycobacterium tuberculosis H37Rv:

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A150.25
Compound B120.50

These findings suggest that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, providing a basis for further development as antitubercular agents .

Mechanism of Action

The mechanism of action of N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit key enzymes involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Observations :

  • Core Heterocycle: The target compound’s imidazo-triazole core differs from triazino-indole systems in and thiadiazole derivatives in –3. This structural variation may influence electronic properties and binding affinities .
  • Synthetic Routes : Acid-amine coupling (common in ) is a likely pathway for the target compound, whereas thiadiazole derivatives in –3 require heterocumulene reactions .

Physicochemical Properties

  • Purity : Analogs in consistently achieve ≥95% purity via acid-amine coupling, suggesting the target compound could be synthesized with similar rigor .
  • Solubility : Bromine substituents in compounds 25 and 27 () may reduce solubility compared to the target compound’s mesityl group, which balances hydrophobicity and steric effects .

Biological Activity

N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a complex structure that includes a mesityl group and an imidazo[2,1-c][1,2,4]triazole moiety. Its molecular formula is C23H30N4S, and it has a molecular weight of 398.58 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar imidazo[2,1-c][1,2,4]triazole frameworks exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A series of imidazo[2,1-c][1,2,4]triazole derivatives were synthesized and tested against various cancer cell lines. Compounds showed half maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Panc-1. Notably, some derivatives demonstrated the ability to inhibit cell migration in wound-healing assays .
CompoundCell LineIC50 (µM)Activity Description
9cSUIT-25.11Significant antiproliferative activity
9lCapan-110.8Inhibits migration in scratch assays
9ePanc-1ActiveActive in at least one cell line

Antimicrobial Activity

The compound's potential antimicrobial properties were also investigated. Research on similar triazole derivatives has shown promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated varying degrees of activity against bacteria and fungi. For example, compounds derived from the triazole class exhibited MIC values comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the effectiveness of imidazo[2,1-c][1,2,4]triazole derivatives in clinical settings:

  • Study on PDAC : A study evaluated the effects of imidazo derivatives on PDAC cells and found that certain compounds significantly reduced cell viability and induced apoptosis.
  • Antimicrobial Efficacy : A comparative analysis of triazole derivatives showed that some compounds displayed excellent antifungal activity against common pathogens.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Core heterocycle formation : The imidazo-triazole scaffold is constructed via condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions, followed by cyclization with phenyl-substituted precursors .

Thioacetamide introduction : A thiol group is introduced via nucleophilic substitution or thiol-ene reactions, followed by coupling with N-mesityl acetamide using reagents like EDCI/HOBt for amide bond formation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., mesityl methyl groups at δ ~2.2 ppm, aromatic protons at δ 7.0–7.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions in enzyme active sites .

Q. How is solubility optimized for in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media.
  • Surfactants : Polysorbate-80 (0.01%) enhances dispersion in aqueous buffers without cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity across assay systems?

  • Orthogonal validation : Cross-check activity using enzyme inhibition assays (e.g., kinase profiling) and cell-based viability assays (MTT/CellTiter-Glo) .
  • Purity assessment : HPLC-MS identifies impurities that may interfere with activity; repurify if batch variability is observed .
  • Assay conditions : Adjust pH, ionic strength, or co-factors (e.g., Mg²+ for ATP-dependent enzymes) to mimic physiological environments .

Q. How do computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with triazole nitrogen and hydrophobic interactions with the mesityl group .
  • MD simulations : GROMACS/AMBER assess binding stability over 100-ns trajectories, identifying key residues (e.g., catalytic lysine or aspartate) for mutagenesis studies .

Q. What modifications improve metabolic stability without compromising activity?

  • Isotope labeling : Replace labile protons (e.g., acetamide NH) with deuterium to slow CYP450-mediated oxidation .
  • Bioisosteres : Substitute the thioether with sulfone or sulfonamide groups to enhance resistance to glutathione conjugation .

Q. How is regioselectivity achieved in functionalizing the imidazo-triazole core?

  • Directing groups : Install electron-withdrawing substituents (e.g., nitro) at C-5 to direct electrophilic substitution to C-3 .
  • Metal catalysis : Pd-catalyzed C–H activation with ligands like PPh3 enables selective arylation at the triazole ring .

Data Analysis & Interpretation

Q. How are structure-activity relationships (SARs) quantified for this compound?

  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity using training sets of analogs (R² > 0.8, q² > 0.5) .
  • Free-energy perturbation (FEP) : Predicts ΔΔG for substituent changes (e.g., mesityl vs. tolyl) using Schrödinger FEP+ .

Q. What statistical methods validate reproducibility in dose-response studies?

  • Hill slope analysis : Ensure EC50/IC50 values are derived from sigmoidal curves (R² ≥ 0.95) across ≥3 independent replicates .
  • ANOVA with Tukey’s test : Identify significant differences (p < 0.05) between treatment groups and controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.